
2-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Efficient Synthesis Routes
Novel synthetic routes have been developed for creating complex heterocyclic compounds. For example, an efficient new route for synthesizing various 3-heterocyclylquinolinones, including pyrazolyl, isoxazolyl, and pyrimidinyl derivatives, has been established. This involves cyclization processes that enhance yields and provide access to a diverse array of functionalized heterocyclic compounds with potential applications in drug discovery and materials science (M. Hassan & Hany M Hassanin, 2017).
Cyclization Reactions with Heterocycles
Cyclization of cyanamides with various nucleophiles leads to the formation of heterocyclic compounds, including pyrazine and pyrimidine derivatives. Such reactions are crucial for developing pharmaceuticals and agrochemicals due to their efficiency and the ability to introduce complexity into the molecular framework (K. Shikhaliev et al., 2008).
Microwave-Assisted Synthesis
The use of microwave irradiation has been employed to expedite the synthesis of pyrimidine-linked pyrazole heterocyclics. This method significantly reduces reaction times and enhances yields, demonstrating the compound's versatility in synthesizing biologically active heterocycles (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Biological Activities and Applications
Antioxidant Properties
Some derivatives, structurally similar to the queried compound, have shown potent antioxidant activities. These compounds can protect against oxidative stress, which is a significant factor in various chronic diseases, including cancer and cardiovascular diseases (Modather F. Hussein et al., 2016).
Antimicrobial Activity
Derivatives containing the pyrazole and pyrimidine moieties have demonstrated significant antibacterial and antifungal activities. This highlights their potential as lead compounds in developing new antimicrobial agents (G. Raju et al., 2016).
Insecticidal and Antibacterial Potential
Compounds synthesized from pyrimidine and pyrazole have been evaluated for their insecticidal and antibacterial properties. Such studies are crucial for discovering new agrochemicals and antibiotics to combat resistant strains of bacteria and pests (P. P. Deohate & Kalpana A. Palaspagar, 2020).
特性
IUPAC Name |
2-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-14-15(2)24-23(25-22(14)30)28-17(4)20(16(3)26-28)9-10-21(29)27-12-11-18-7-5-6-8-19(18)13-27/h5-8H,9-13H2,1-4H3,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCTTZPQSVGFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)N3CCC4=CC=CC=C4C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
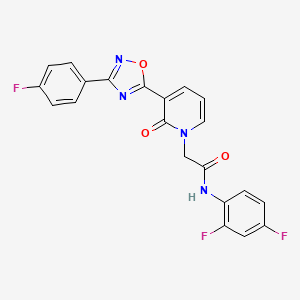
![1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435776.png)

![Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2435780.png)
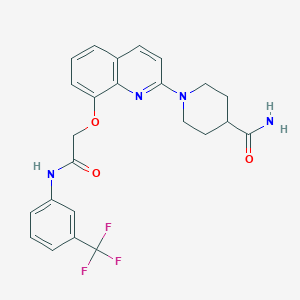
![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)
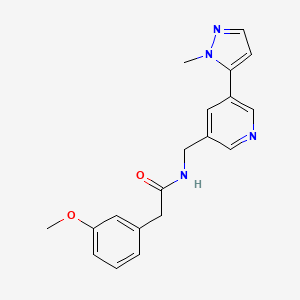
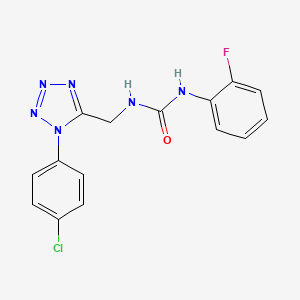
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2435789.png)
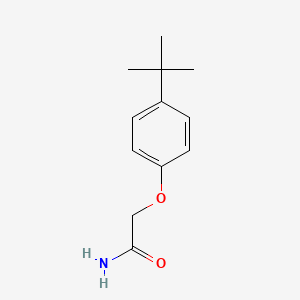
![N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2435793.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2435795.png)
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4-cyclopropyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2435797.png)
![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)
